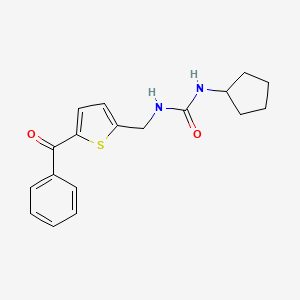

1-((5-Benzoylthiophen-2-yl)methyl)-3-cyclopentylurea

Description

1-((5-Benzoylthiophen-2-yl)methyl)-3-cyclopentylurea is a synthetic urea derivative featuring a thiophene core substituted with a benzoyl group at the 5-position and a cyclopentylurea moiety. The cyclopentyl group contributes steric bulk, which may influence binding specificity and metabolic stability.

Propriétés

IUPAC Name |

1-[(5-benzoylthiophen-2-yl)methyl]-3-cyclopentylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S/c21-17(13-6-2-1-3-7-13)16-11-10-15(23-16)12-19-18(22)20-14-8-4-5-9-14/h1-3,6-7,10-11,14H,4-5,8-9,12H2,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNEJZDFXIHFVGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Benzoylthiophen-2-yl)methyl)-3-cyclopentylurea typically involves the following steps:

Formation of the Benzoylthiophene Intermediate: The initial step involves the synthesis of 5-benzoylthiophene. This can be achieved through the Friedel-Crafts acylation of thiophene using benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Alkylation: The benzoylthiophene intermediate is then alkylated with a suitable alkylating agent to introduce the methyl group at the 2-position.

Urea Formation: The final step involves the reaction of the alkylated benzoylthiophene with cyclopentyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of 1-((5-Benzoylthiophen-2-yl)methyl)-3-cyclopentylurea may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

1-((5-Benzoylthiophen-2-yl)methyl)-3-cyclopentylurea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The benzoyl group can be reduced to a hydroxyl group or further to an alkyl group.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 2- and 5-positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and alkanes.

Substitution: Halogenated or nitrated thiophene derivatives.

Applications De Recherche Scientifique

1-((5-Benzoylthiophen-2-yl)methyl)-3-cyclopentylurea has been explored for various scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential as a therapeutic agent due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mécanisme D'action

The mechanism of action of 1-((5-Benzoylthiophen-2-yl)methyl)-3-cyclopentylurea involves its interaction with specific molecular targets. The benzoyl and thiophene moieties may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The urea group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to related urea derivatives, focusing on substituent effects, physicochemical properties, and synthetic methodologies.

Substituent and Core Structure Analysis

- Pyridopyrimidine-Based Ureas (): Compounds 30a–30f share a 7-chloropyrido[3,2-d]pyrimidin-2-yl core with varying urea substituents. For example: 30a (cyclopentylurea): Melting point 212–214°C, yield 54% . 30f (morpholinoethylurea): Lower melting point (188–189°C), likely due to increased flexibility from the morpholino group . The benzoyl group may enhance electron deficiency, affecting solubility and target affinity.

Bromopyrido[2,3-d]pyrimidine Urea () : Features a bromine substituent and cyclopentylurea. X-ray diffraction and DFT studies confirmed structural rigidity, with the bromine atom contributing to molecular weight (MW: ~450 g/mol) and crystallinity . In contrast, the target compound’s benzoylthiophene group introduces a ketone for hydrogen bonding, possibly improving binding kinetics.

Physicochemical Properties

Hypothetical comparisons based on substituent trends:

Notes:

- The thiophene core may reduce melting points compared to pyridopyrimidines due to decreased planarity.

- Benzoyl groups could lower solubility in polar solvents relative to halogenated analogs.

Activité Biologique

1-((5-Benzoylthiophen-2-yl)methyl)-3-cyclopentylurea, with the CAS number 1797276-63-1, is a synthetic organic compound characterized by its unique structural features, combining a benzoylthiophene core with a cyclopentylurea moiety. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of 1-((5-Benzoylthiophen-2-yl)methyl)-3-cyclopentylurea is with a molecular weight of 328.4 g/mol. The compound's structure allows for various chemical reactions, such as oxidation and electrophilic substitution, which can enhance its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | 1-[(5-benzoylthiophen-2-yl)methyl]-3-cyclopentylurea |

| CAS Number | 1797276-63-1 |

| Molecular Formula | C18H20N2O2S |

| Molecular Weight | 328.4 g/mol |

Anticancer Activity

The anticancer properties of 1-((5-Benzoylthiophen-2-yl)methyl)-3-cyclopentylurea are supported by its ability to interact with cellular targets involved in cancer progression. The benzoyl group may facilitate binding to specific receptors or enzymes that play crucial roles in tumor growth and metastasis.

Research Findings:

A study published in a peer-reviewed journal highlighted the anticancer effects of similar compounds, showing that they induce apoptosis in cancer cells through the activation of caspases and inhibition of cell cycle progression . Although direct studies on this specific compound are sparse, the existing literature provides a foundation for further exploration.

The mechanism of action for 1-((5-Benzoylthiophen-2-yl)methyl)-3-cyclopentylurea involves several biochemical interactions:

- Binding Affinity: The urea group can form hydrogen bonds with target proteins, enhancing binding affinity.

- Enzyme Modulation: The compound may modulate enzyme activities linked to metabolic pathways critical for cell proliferation.

- Reactive Oxygen Species (ROS) Generation: Similar compounds have been shown to induce oxidative stress in cancer cells, leading to cell death.

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-((5-Benzoylthiophen-2-yl)methyl)-3-cyclopentylurea, it is essential to compare it with related compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 5-Benzoylthiophene | Lacks urea moiety; primarily studied for antimicrobial properties | Moderate antibacterial activity |

| Cyclopentylurea | Contains urea group; less explored in biological contexts | Limited bioactivity reported |

| Thiophene Derivatives | Various substituents; known for diverse biological activities | Antimicrobial and anticancer potential |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.